4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline
Description
4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline is a heterocyclic compound featuring a quinazoline core substituted with a morpholine-pyrrolidine carbonyl moiety. Quinazolines are biologically significant scaffolds known for their roles in kinase inhibition, antibacterial activity, and anticancer applications .
Properties
IUPAC Name |
pyrrolidin-1-yl-(4-quinazolin-4-ylmorpholin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-17(20-7-3-4-8-20)15-11-21(9-10-23-15)16-13-5-1-2-6-14(13)18-12-19-16/h1-2,5-6,12,15H,3-4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYUONGTHFLDPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)C3=NC=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazoline core is replaced by a morpholine moiety.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is often introduced through acylation reactions, where the morpholine-substituted quinazoline is reacted with pyrrolidine-1-carbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the quinazoline core and the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce partially or fully reduced derivatives.
Scientific Research Applications
4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: It is investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
Quinoline vs. Quinazoline Derivatives
- 4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine (): Structural Difference: Replaces quinazoline with a quinoline core. Impact: Quinoline’s single nitrogen in the bicyclic system reduces hydrogen-bonding capacity compared to quinazoline’s two nitrogens. The chloro substituent increases lipophilicity (ClogP ~3.2 vs.
Pyrimidine Derivatives
- 4-{2-[2-(Morpholin-4-yl)pyrimidin-5-yl]ethyl}aniline (50b) (): Structural Difference: Pyrimidine core instead of quinazoline. The aniline group introduces nucleophilic reactivity, which could influence metabolic stability .
Substituent Modifications
Pyrrolidine-Carbonyl-Morpholine Group
- Thiazole Derivatives (9a–9e) (): Structural Features: Retain the pyrrolidine-carbonyl-morpholine group but incorporate a thiazole-phenylamino-acetic acid backbone. Activity: Compounds 9a–9e exhibit moderate to excellent antibacterial activity (MIC: 2–32 µg/mL against S. aureus and E. coli). The morpholine and piperidine substituents in 9b and 9d enhance solubility compared to phenyl-piperazine in 9e .
- Phenoxy-Linked Analogs (): Example: 2-(Morpholin-4-yl)-1-(2-{[4-(pyrrolidine-1-carbonyl)phenoxy]methyl}pyrrolidin-1-yl)ethan-1-one. Structural Difference: Ethanone linker replaces quinazoline. Impact: Reduced molecular weight (401.51 g/mol vs. ~425 g/mol for the target compound) may improve bioavailability but limit stacking interactions .
Physicochemical and Pharmacokinetic Properties
*ClogP estimated using fragment-based methods.
Structure-Activity Relationships (SAR)
- Quinazoline Core: Enhances π-π stacking and hydrogen bonding vs. quinoline or pyrimidine.
- Morpholine Substitution : Improves water solubility; replacing morpholine with lipophilic groups (e.g., phenyl-piperazine in 9e) increases ClogP but may reduce clearance rates .
- Pyrrolidine-Carbonyl Group : Critical for target engagement; removal or replacement (e.g., with acetyl in analogs) diminishes activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
